Ferrous acetylacetonate
Overview
Description
Synthesis Analysis
The synthesis of ferrous acetylacetonate involves the reaction of iron salts with acetylacetone under controlled conditions. A notable method includes the reaction of iron(III) acetylacetonate with reducing agents to form ferrous acetylacetonate. High-temperature solution-phase reactions and co-condensation processes involving iron acetylacetonate are common for synthesizing monodisperse nanoparticles, indicating its versatility as a precursor (Sun et al., 2004).
Molecular Structure Analysis
Ferrous acetylacetonate has been characterized by various analytical techniques, revealing its complex molecular structure. Single crystal X-ray diffraction studies have shown that the compound typically crystallizes with an orthorhombic structure, where the iron(III) ion is coordinated with six oxygen atoms from three acetylacetonate ligands, forming a slightly distorted octahedral coordination geometry (Wang Hou-an, 2010).
Chemical Reactions and Properties
Ferrous acetylacetonate participates in various chemical reactions, including oxidation and ligand exchange reactions. It is known to activate dioxygen, illustrating its potential in oxidative processes. The compound's ability to form stable complexes with ligands and its reactivity towards dioxygen and other molecules underscore its importance in catalysis and materials science (Dhar et al., 1993).
Physical Properties Analysis
The physical properties of ferrous acetylacetonate, such as its solubility in organic solvents and melting point, are crucial for its application in material synthesis and catalysis. Its decomposition pathways and transition temperatures have been studied extensively, revealing its thermal stability and the conditions under which it decomposes to form iron oxides or other iron-containing materials (Ismail, 1991).
Chemical Properties Analysis
The chemical properties of ferrous acetylacetonate, including its redox behavior, ligand exchange reactions, and coordination chemistry, are fundamental to its use in synthesis and catalysis. Its ability to undergo facile ligand exchange and form complexes with a variety of ligands makes it a versatile compound for preparing a wide range of iron-containing materials and catalysts (Che et al., 1998).
Scientific Research Applications
Dioxygen Activation : Ferrous acetylacetonate, when mixed with ligands like acetylacetone, activates dioxygen in a nonradical mechanism across a range of solvents, including water (Dhar, Park, & Arnold, 1993).
Synthesis of FePt Nanoparticles : Ferrous acetylacetonate is used in the synthesis of monodisperse FePt nanoparticles. These nanoparticles can self-assemble into superlattices and, upon annealing, transform into ferromagnetic nanocrystal assemblies, useful in high-density magnetization applications (Sun et al., 2000).
Magnetite Nanoparticle Production : Ferrous acetylacetonate is a precursor in the production of magnetite (Fe3O4) nanoparticles, which have potential applications in magnetic nanodevices and biomagnetic fields (Sun et al., 2004).
Metalorganic Chemical Vapor Deposition (MOCVD) : Utilized in MOCVD for the fabrication of ferromagnetic oxide thin films, demonstrating its applicability in creating materials with specific magnetic properties (Donahue & Schleich, 1992).
Low Temperature Synthesis of Magnetic Nanoparticles : Implemented in the low-temperature synthesis of carbon-coated ferromagnetic Ni and Fe nanoparticles, highlighting its role in creating materials at lower temperatures (Seinberg et al., 2012).
Synthesis of Ferromagnetic Nanoparticles : Involved in synthesizing monodisperse FePt nanoparticles with high coercivity, suitable for data storage applications (Zeynali, Akbari, & Arumugam, 2015).
Polarographic Determination of Uranium and Iron : Used as a chelating reagent in the polarographic determination of uranium(VI) and iron(III), demonstrating its role in analytical chemistry (Fujinaga & Lee, 1977).
Pyroelectric Properties in Transducers : Ferrous acetylacetonate has been explored for its pyroelectric properties, making it useful in technological applications like ultrasonic waves and heat sensors (Tawfik & Hemeda, 2003).
Combustion Derived Ultrafine γ-Fe2O3 : A study on the synthesis of ultrafine γ-Fe2O3 particles using ferrous acetylacetonate as a precursor, indicating its use in creating specific oxide structures (Mallikarjuna et al., 2003).
Electrosprayed Porous Fe3O4/Carbon Microspheres : Used in the fabrication of porous Fe3O4/carbon microspheres for high-performance lithium-ion batteries, showing its role in energy storage technologies (Han et al., 2018).
Safety And Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Metal acetylacetonates are coordination complexes derived from the acetylacetonate anion and metal ions, usually transition metals. They are widely used as building blocks in modern organic synthesis . The ultimate goal of this effort is towards the development of catalysts that impart the selectivities, reactivity, and atom economy needed for cost-effective approaches to a variety of critical chemical transformations .
properties
IUPAC Name |
(Z)-4-hydroxypent-3-en-2-one;iron | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.Fe/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/b2*4-3-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKXWKGYHQXRQA-FDGPNNRMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Fe] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Fe] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FeO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ferrous acetylacetonate | |
CAS RN |
14024-17-0 | |
Record name | Bis(pentane-2,4-dionato-O,O')iron | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.397 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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